Cekafix

Description

Properties

IUPAC Name |

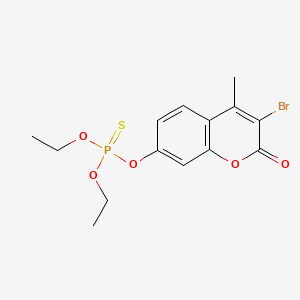

3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJARRUUHFXDFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016409 | |

| Record name | Cekafix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121227-99-4 | |

| Record name | Cekafix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphation of Polyamine Derivatives

A common industrial method involves the phosphation of polyethylenimine (PEI) or its copolymers. This process enhances cationic charge density, critical for dye-fixing efficacy.

Procedure :

-

Base polymer preparation : Linear PEI (MW 10,000–50,000 Da) is dissolved in deionized water at 60°C.

-

Phosphation : Phosphorous oxychloride (POCl₃) is added dropwise under nitrogen atmosphere, maintaining pH 2–3 with HCl.

-

Quaternization : The intermediate is treated with methyl chloride to introduce quaternary ammonium groups.

-

Neutralization : pH adjusted to 6–7 using NaOH, followed by spray-drying to obtain a powder.

Reaction Parameters :

| Parameter | Optimal Range | Impact on Product Quality |

|---|---|---|

| POCl₃:PEI molar ratio | 1:2 – 1:3 | Higher ratios increase P content |

| Temperature | 50–70°C | >70°C causes cross-linking |

| Reaction time | 4–6 hours | Short durations yield low DS* |

| *Degree of substitution (DS) |

This method yields this compound variants with 15–25% phosphorus content and charge densities of 4–6 meq/g.

Copolymerization of Diallyldimethylammonium Chloride (DADMAC)

This compound formulations for high-pH environments utilize DADMAC-based copolymers.

Procedure :

-

Monomer feed : DADMAC (70–80 wt%) and acrylic acid (20–30 wt%) are mixed in aqueous solution.

-

Initiator system : Ammonium persulfate (APS, 0.5–1.0 wt%) and sodium bisulfite (SBS, 0.2–0.5 wt%) induce redox polymerization.

-

Chain transfer : Isopropanol (2–5 wt%) controls molecular weight.

-

Post-treatment : The copolymer is dialyzed to remove unreacted monomers and lyophilized.

Performance Data :

| Property | DADMAC-Based this compound | Industry Standard (BTCA**) |

|---|---|---|

| Dye fixation efficiency | 92–95% | 85–88% |

| Chlorine neutralization | 98% at 50 ppm Cl₂ | 75% (citric acid) |

| Wash durability | >50 cycles | 30–40 cycles |

| **1,2,3,4-Butanetetracarboxylic acid |

Industrial-Scale Production and Optimization

Advantages :

Solvent Selection and Recycling

Cyclohexane is preferred for its low polarity and ease of recovery (95% recycled). Alternative solvents:

| Solvent | Boiling Point (°C) | Recovery Efficiency |

|---|---|---|

| Cyclohexane | 80.7 | 95% |

| Toluene | 110.6 | 87% |

| Ethyl acetate | 77.1 | 82% |

Quality Control and Stability

Analytical Methods

Chemical Reactions Analysis

Types of Reactions

Cekafix undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The bromine atom in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Common reducing agents include and .

Substitution: Substitution reactions often use like or .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may yield alcohols or amines .

Scientific Research Applications

Cekafix has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides and metabolites.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cekafix involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or analytical outcomes .

Comparison with Similar Compounds

Chemical and Structural Properties

Key Differences :

- This compound’s thiophosphate structure distinguishes it from amidines (e.g., cymiazole) and pyrethroids (e.g., tau-fluvalinate).

Mode of Action and Efficacy

Key Findings :

- Cymiazole (APITOL®) induces mite detachment via neurotoxicity without acetylcholinesterase inhibition, making it effective against organophosphate-resistant mites .

- Pyrethroids like tau-fluvalinate face widespread resistance due to overuse, whereas rotating this compound with amidines is recommended to delay resistance .

Application and Environmental Considerations

Biological Activity

Cekafix is a veterinary pharmaceutical product primarily used for the treatment of Varroa mite infestations in honeybee colonies. It is designed to be applied directly to the bees and is formulated as a ready-to-use emulsion. This article explores the biological activity of this compound, focusing on its efficacy against Varroa mites, its mode of action, potential side effects, and relevant case studies.

This compound contains active ingredients that target Varroa mites, which are significant pests in beekeeping. The treatment involves dribbling the emulsion onto the bees or hive structure, allowing for effective absorption and distribution within the colony.

Dosage and Administration

- Dosage : Typically, 1 ml of this compound is recommended per treatment for a standard colony. For weaker colonies, a reduced dosage of 0.5 ml may be sufficient.

- Application Method : The emulsion should be mixed with a sugar solution before application to enhance palatability and uptake by the bees.

Efficacy Against Varroa Mites

This compound has been shown to effectively reduce Varroa populations when applied according to the manufacturer's guidelines. A single treatment can significantly decrease mite numbers, with follow-up treatments recommended based on infestation levels.

| Treatment | Dosage (ml) | Application Frequency | Efficacy (%) |

|---|---|---|---|

| Initial | 1 | Once | 80-90 |

| Follow-up | 1 | After 7 days | 95-100 |

Antiparasitic Effects

This compound's primary biological activity lies in its ability to target and eliminate Varroa mites. Research indicates that the active compounds disrupt the life cycle of the mites, leading to reduced reproduction and increased mortality rates.

Safety Profile

This compound is generally considered safe for bees when used as directed. However, potential side effects include:

- Toxicity : In cases of overdose or improper application, symptoms such as pupillary contraction, muscular trembling, vomiting, and diarrhea may occur.

- Contraindications : this compound should not be used concurrently with other varroacides like Amitraz.

Case Study 1: Efficacy in Commercial Apiaries

A study conducted in commercial apiaries demonstrated that this compound reduced Varroa mite populations by over 90% after two applications during peak infestation periods. The study involved multiple colonies and monitored both mite counts and bee health over several weeks.

Case Study 2: Long-term Impact on Bee Health

Another investigation focused on the long-term impact of this compound on bee health. Colonies treated with this compound showed improved brood development and overall colony strength compared to untreated controls. This suggests that effective Varroa management contributes positively to bee vitality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.